4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazolo ring could be formed using methods described in the literature for the synthesis of triazole derivatives .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the morpholino group might be susceptible to reactions with electrophiles, and the triazolo ring might participate in reactions with nucleophiles .Scientific Research Applications
Antiproliferative Activity
Research has shown that derivatives of [1,2,4]triazolo[4,3-b]pyridazin, similar in structure to the compound , exhibit antiproliferative activity. This suggests potential applications in inhibiting the proliferation of endothelial and tumor cells, which is significant for cancer research and therapy. For instance, a study demonstrated that these derivatives, in their ester form, inhibited cell proliferation (Ilić et al., 2011).
Antimicrobial Activities
Another area of application is in antimicrobial activities. Compounds containing the [1,2,4]triazolo[4,3-b]pyridazin moiety have been synthesized and found to possess moderate to good antimicrobial activities against various microorganisms. This opens up avenues for developing new antimicrobial agents (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Agents
The compound has also been linked to the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, which have shown anti-inflammatory and analgesic activities. These derivatives were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing significant potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).
Synthesis and Structure Analysis
The compound plays a role in the synthesis and structural analysis of heterocyclic compounds. Its derivatives have been used in studying the structure, density functional theory calculations, Hirshfeld surface analysis, and energy frameworks, which are crucial in medicinal chemistry (Sallam et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
4-methoxy-N-[2-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-30-16-4-2-15(3-5-16)21(29)22-9-8-18-24-23-17-6-7-19(25-27(17)18)32-14-20(28)26-10-12-31-13-11-26/h2-7H,8-14H2,1H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZCPAUBIMKUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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